molecular formula C15H12FN3O2S B2383853 N'-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzohydrazide CAS No. 851978-72-8

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzohydrazide

Cat. No.: B2383853
CAS No.: 851978-72-8
M. Wt: 317.34
InChI Key: NTDHTZBTBCEXSP-UHFFFAOYSA-N
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Description

N'-(4-Fluorobenzo[d]thiazol-2-yl)-4-methoxybenzohydrazide is a benzohydrazide derivative featuring a 4-fluorobenzo[d]thiazole moiety linked to a 4-methoxybenzohydrazide group. The fluorine atom at the 4-position of the benzo[d]thiazole ring and the methoxy group on the benzohydrazide moiety contribute to its unique electronic and steric properties, which influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-21-10-7-5-9(6-8-10)14(20)18-19-15-17-13-11(16)3-2-4-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDHTZBTBCEXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide typically involves the reaction of 4-fluoro-1,3-benzothiazol-2-amine with 4-methoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds related to N'-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzohydrazide. For instance, derivatives of thiazole compounds have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study:
A study evaluating similar thiazole derivatives reported promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as norfloxacin and fluconazole .

Anticancer Properties

The anticancer activity of this compound has also been investigated. Compounds containing the thiazole ring have shown effectiveness against various cancer cell lines, including breast cancer (MCF7) and others.

Case Study:
Research has indicated that derivatives similar to this compound exhibited significant cytotoxic effects on MCF7 cells, with some compounds demonstrating IC50 values lower than those of established chemotherapeutics like 5-fluorouracil . Molecular docking studies further support these findings by illustrating favorable interactions between these compounds and cancer-related targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in substituents on the benzothiazole or hydrazide portions can lead to enhanced biological activity. For example:

Substituent Effect on Activity
Fluoro groupIncreased lipophilicity and potency
Methoxy groupEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized and characterized in prior studies:

Compound Name Substituents on Benzo[d]thiazole/Benzohydrazide Melting Point (°C) Key Spectral Data (1H-NMR, IR) Elemental Analysis (C, H, N, S) Biological Activity Context Reference
N'-(4-Fluorobenzo[d]thiazol-2-yl)-4-methoxybenzohydrazide (Target Compound) 4-F, 4-OCH3 Not reported Expected: NH (δ11–12 ppm), OCH3 (δ3.8–3.9 ppm), aromatic protons (δ6.5–8.5 ppm) Requires C, H, N, F, S analysis (theoretical values) Hypothesized antimicrobial
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide 4,6-F, dioxane ring Not reported Similar NH and OCH3 signals; additional dioxane protons (δ4.2–4.5 ppm) C, H, N, F, S (theoretical values) Not reported
N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide 4-Cl, 4-OCH3 >250 NH (δ11.5 ppm), OCH3 (δ3.85 ppm), aromatic protons (δ7.0–8.3 ppm) C: 62.5%, H: 5.8%, N: 12.2% (matches theoretical) Antibacterial
(E)-N'-(4-Nitrobenzylidene)-4-methoxybenzohydrazide 4-NO2, 4-OCH3 Not reported NH (δ12.05 ppm), OCH3 (δ3.84 ppm), aromatic protons (δ7.07–8.29 ppm) HRMS m/z: 300.0986 [M+H]+ (matches theoretical) Synthetic intermediate
N'-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide 3-OH, 4-OCH3 (both rings) Not reported OH (δ12.4 ppm), OCH3 (δ3.85 ppm), NH (δ11.32 ppm) C: 66.8%, H: 6.8%, N: 12.3% (matches theoretical) Crystal structure analyzed

Structural and Electronic Differences

  • Fluorine vs. Other Halogens : The 4-fluorine substituent in the target compound enhances electronegativity and lipophilicity compared to chlorine or bromine analogs (e.g., ’s 4-Cl derivative). This may improve membrane permeability in biological systems .
  • Methoxy Group Position : The 4-methoxy group on the benzohydrazide moiety is conserved in many analogs (e.g., ). Its electron-donating nature stabilizes the hydrazone linkage and influences π-π stacking in crystal structures .
  • Heterocyclic Variations: Replacement of benzo[d]thiazole with chromenone () or dioxane () alters ring aromaticity and hydrogen-bonding capacity, affecting solubility and thermal stability.

Spectral and Physical Properties

  • 1H-NMR : The target compound’s NH proton is expected near δ11–12 ppm, consistent with analogs in (δ11.32–12.82 ppm). The 4-OCH3 group resonates as a singlet at δ3.8–3.9 ppm, as seen in (δ3.84 ppm) .
  • Melting Points : High melting points (>250°C) are common in rigid benzohydrazides (), suggesting strong intermolecular hydrogen bonds and aromatic stacking. The target compound likely shares this trend.
  • IR Spectroscopy : The absence of C=O stretches in triazole derivatives () contrasts with the target compound’s expected C=O and C=N stretches near 1630–1680 cm⁻¹ .

Biological Activity

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzohydrazide is a compound with a unique chemical structure that suggests potential for various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The compound features a 4-fluorobenzo[d]thiazole moiety linked to a 4-methoxybenzohydrazide structure. This combination of functional groups may enhance its solubility and biological activity. The presence of the fluorine atom is particularly noteworthy, as halogen substituents often influence the pharmacokinetics and biological interactions of compounds.

PropertyValue
Molecular FormulaC16H15FN4OS
Molecular Weight334.37 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown promising results in inhibiting tumor growth in various cancer cell lines, including melanoma and prostate cancer cells. A study highlighted that structural modifications in benzothiazole derivatives led to improved antiproliferative activity, suggesting that this compound may also possess similar potential .

The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This action leads to apoptosis in cancer cells, making these compounds valuable in cancer therapy .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the hydrazide functional group may enhance the interaction with microbial targets, leading to increased antimicrobial efficacy .

Case Studies

  • Antiproliferative Activity : In a comparative study, several benzothiazole derivatives were synthesized and tested against cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced their potency, with some compounds exhibiting IC50 values in the low nM range .
  • Antimicrobial Testing : A series of benzothiazole derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating strong potential for therapeutic applications .

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